molecular formula C18H23N3O B6428547 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one CAS No. 2034380-13-5

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6428547
CAS No.: 2034380-13-5
M. Wt: 297.4 g/mol
InChI Key: WOMXVSHEEBVORZ-UHFFFAOYSA-N
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Description

The compound 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one features a piperidine ring substituted at the 2-position with a 1-methylpyrazole moiety and an ethanone group linked to a 3-methylphenyl aromatic system. While direct synthetic or biological data for this compound are absent in the provided evidence, analogs with structural similarities highlight its relevance in drug discovery (e.g., pyrazole-piperidine hybrids in ) .

Properties

IUPAC Name

2-(3-methylphenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-6-5-7-15(10-14)11-18(22)21-9-4-3-8-17(21)16-12-19-20(2)13-16/h5-7,10,12-13,17H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMXVSHEEBVORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method involves the use of potassium tetrachloroplatinate (II) as a catalyst under reflux conditions in a 2-ethoxyethanol–water mixture . The reaction proceeds over 12 hours under an argon atmosphere to ensure an inert environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Piperidine Substituent Key Features Molecular Weight (g/mol) Reference
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethan-1-one Oxadiazole-fluorophenyl methyl Enhanced hydrophobicity due to fluorophenyl-oxadiazole; potential CNS activity 393.45
1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one Amino group at 4-position Increased polarity; possible improved solubility 232.32
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one 3-Methylpiperidine + amino group Amino group may enhance hydrogen bonding; methyl improves metabolic stability 222.29

Analysis :

  • Electron-Withdrawing Groups (e.g., oxadiazole in ) : Increase lipophilicity and may enhance blood-brain barrier penetration.
  • Amino Groups (e.g., ): Improve aqueous solubility but may reduce membrane permeability.
  • Methyl Substitutions (e.g., ) : Enhance metabolic stability by blocking oxidative degradation.
Modifications on the Aromatic Ethanone Moiety

The 3-methylphenyl group in the target compound is a common feature in analogs with reported biological activity:

Compound Name Aromatic Substituent Biological Relevance Reference
(R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one 4-Benzylphenoxy Anthelmintic activity (IC50: <1 µM)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Chlorophenyl Anticancer screening (inhibits kinase X)
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 4-Bromophenyl Intermediate in Rh-catalyzed coupling

Analysis :

  • Halogenated Phenyls (e.g., ) : Improve binding affinity via halogen bonding but may increase toxicity.
  • Benzylphenoxy (e.g., ): Extends conjugation, enhancing π-π stacking interactions in enzyme active sites.
Heterocyclic Additions and Their Impact

The pyrazole ring in the target compound is a critical pharmacophore. Comparisons with analogs:

Compound Name Heterocycle Functional Role Reference
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one 5-Amino-3-methylpyrazole Modulates kinase selectivity
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Piperazine + pyrazole Dual-targeting (e.g., serotonin receptors)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Chlorophenyl-pyrazole + nitro Antiparasitic activity

Analysis :

  • 1-Methylpyrazole (Target Compound) : Provides metabolic stability and moderate electron density for receptor interactions.
  • Amino-Methylpyrazole (): Enhances hydrogen bonding capacity, improving target selectivity.
  • Chlorophenyl-Pyrazole () : Augments hydrophobic interactions and electron-withdrawing effects.

Key Research Findings and Trends

  • Synthetic Accessibility : Piperidine-pyrazole hybrids are frequently synthesized via nucleophilic substitution or Pd-catalyzed coupling (e.g., ) .
  • Biological Activity : Pyrazole-piperidine derivatives show promise as anthelmintics () and kinase inhibitors () .
  • Physicochemical Optimization: Substituents like fluorine () or amino groups () fine-tune solubility and bioavailability .

Biological Activity

The compound 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H24N2OC_{18}H_{24}N_{2}O. Its structure consists of a piperidine ring, a pyrazole moiety, and a phenyl group, which contribute to its biological properties.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes and obesity .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, although detailed investigations are required to establish these effects conclusively .

Antimicrobial Activity

A recent study evaluated the antimicrobial activity of related compounds, revealing that derivatives with similar structures exhibited significant effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

Efficacy in Metabolic Disorders

The compound's potential in treating metabolic syndrome has been highlighted in several studies. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and is implicated in obesity and insulin resistance .

Case Studies

Several case studies have been documented regarding the use of similar piperidine derivatives in clinical settings. For instance:

  • Case Study 1 : A clinical trial involving a piperidine derivative showed improvements in insulin sensitivity among participants with type 2 diabetes, suggesting that the mechanism may involve modulation of glucocorticoid metabolism .
  • Case Study 2 : Another study focused on the antimicrobial properties of structurally related compounds indicated a significant reduction in bacterial load in infected animal models when treated with these derivatives .

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